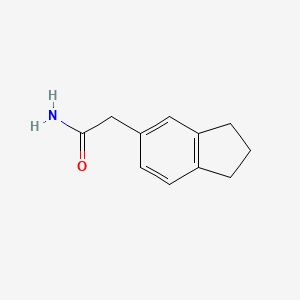
2-(アニリノメチリデン)-5-フェニルシクロヘキサン-1,3-ジオン
概要
説明
5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione is a compound with a unique structure that has garnered attention in various fields of research. It is an acid hydrazide compound derived from Streptomyces and possesses distinct properties that make it useful in different scientific and industrial applications .
科学的研究の応用
5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a valuable tool for chemical synthesis and analysis due to its versatile composition.
Industry: Its unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with aniline derivatives under specific conditions. One common method includes the use of dimethyl formamide dimethyl acetal or triethyl orthoformate as reagents, with the reaction carried out in 2-propanol at reflux for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis systems may be employed to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary based on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Some compounds similar to 5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione include:
- 4-phenyl-2-[(3-pyridylamino)methylidene]cyclohexane-1,3-dione
- Other derivatives of cyclohexane-1,3-dione with different substituents
Uniqueness
What sets 5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione apart is its specific structure and the presence of both phenyl and phenylamino groups. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
特性
IUPAC Name |
3-hydroxy-5-phenyl-2-(phenyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-11-15(14-7-3-1-4-8-14)12-19(22)17(18)13-20-16-9-5-2-6-10-16/h1-10,13,15,21H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEOWBKLQZJVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-bis(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445111.png)


![N,1-bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2445118.png)
![1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2445119.png)
![5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid](/img/structure/B2445120.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B2445121.png)
![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2445123.png)




![(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B2445132.png)
![1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2445133.png)
